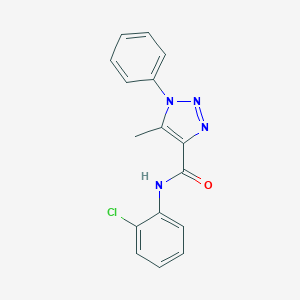
N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring through a cyclization reaction, possibly via a [3+2] cycloaddition . The carboxamide group could be introduced through a subsequent step, possibly involving the reaction of an appropriate acid chloride with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxamide group, and the phenyl rings. The presence of these functional groups would likely result in a planar structure for the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring could potentially participate in further cycloaddition reactions . The carboxamide group could potentially be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole ring, the carboxamide group, and the phenyl rings. For example, the compound would likely exhibit strong absorption in the UV-visible region due to the presence of the conjugated system .Scientific Research Applications
Synthesis Techniques
N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been synthesized through various methods. For instance, Lian-Di Kan (2015) described a five-step synthesis process using 4-chlorobenzenamine as the starting material, achieving an 88% yield of the compound (Lian-Di Kan, 2015). Similarly, Pokhodylo, Matiychuk, and Obushak (2009) developed a one-pot multicomponent synthesis approach for creating libraries of similar compounds, utilizing commercially available azides, amines, and diketene (Pokhodylo, Matiychuk, & Obushak, 2009).
Biological Interactions and Applications
The interactions of similar triazole compounds with various biological macromolecules have been studied extensively. Liu et al. (2020) investigated how two new 1,2,3-triazole derivatives interact with biological macromolecules like human serum albumin and DNA, revealing strong interactions with binding constants in the order of magnitude between 10^3 and 10^5 (Liu et al., 2020).
Antimicrobial and Antifungal Activities
Compounds derived from N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide have demonstrated antimicrobial and antifungal activities. Jian (2003) synthesized a compound with stronger fungicidal activity and some plant growth regulating activity (Shi-Feng Jian, 2003). Additionally, Pokhodylo et al. (2021) found that certain 1H-1,2,3-triazole-4-carboxamides displayed potent antibacterial effects against S. aureus and were active against pathogenic yeast C. albicans (Pokhodylo et al., 2021).
Cytotoxic Activity
The cytotoxic actions of 1,2,3-triazole derivatives on glioma cell cultures were studied by Khazhieva et al. (2015). They presented a method for synthesizing these compounds, which are based on the transformation of 4-acetyl-1-phenyl-1H-[1,2,3]-triazolate sodium using primary amine hydrochlorides (Khazhieva et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes play a role .
Biochemical Pathways
For instance, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which leads to the synthesis of isopentenyl diphosphate in plastids, is one such pathway . This pathway is a major branch point providing precursors for the synthesis of various compounds, including carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins .
Result of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(2-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-14-10-6-5-9-13(14)17)19-20-21(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNDCAFXLBJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497974.png)

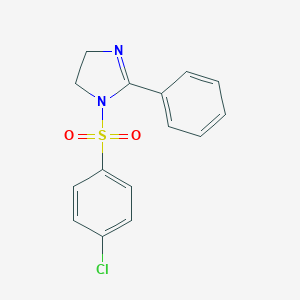
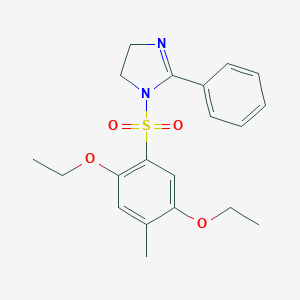
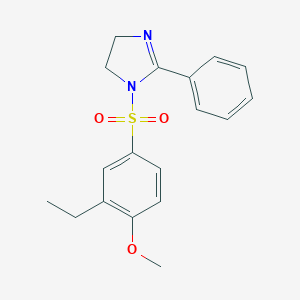
![4,5-dimethyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B497984.png)
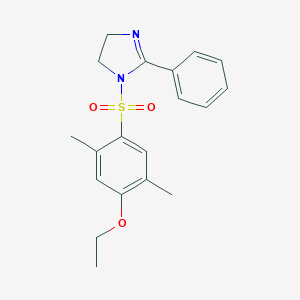
![2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B497987.png)

amine](/img/structure/B497991.png)

![2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497995.png)
![2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497997.png)
![(3,5-Dimethylphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B497998.png)